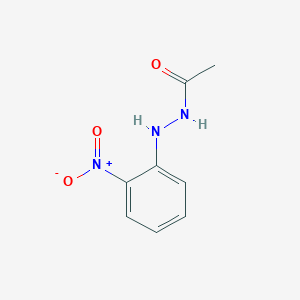
N'-(2-Nitrophenyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Nitrophenyl)acetohydrazide, also known as NPAH, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in ethanol and slightly soluble in water. NPAH has been studied for its potential use in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of N'-(2-Nitrophenyl)acetohydrazide is not fully understood, but it is believed to be due to its ability to form stable complexes with metal ions. This complex formation can lead to changes in the fluorescence properties of N'-(2-Nitrophenyl)acetohydrazide, which can be used for detection purposes.
Biochemical and Physiological Effects:
N'-(2-Nitrophenyl)acetohydrazide has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases. N'-(2-Nitrophenyl)acetohydrazide has also been studied for its potential use in cancer therapy, as it has been shown to have cytotoxic effects on cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N'-(2-Nitrophenyl)acetohydrazide in lab experiments include its stability, ease of synthesis, and its ability to react with various compounds. However, one limitation of using N'-(2-Nitrophenyl)acetohydrazide is its potential toxicity, which can be harmful to researchers if not handled properly.
Zukünftige Richtungen
There are several future directions for the use of N'-(2-Nitrophenyl)acetohydrazide in scientific research. One potential use is in the development of new fluorescent probes for the detection of metal ions. N'-(2-Nitrophenyl)acetohydrazide could also be studied for its potential use in the treatment of other diseases, such as neurodegenerative diseases. Additionally, further research could be done to explore the potential toxicity of N'-(2-Nitrophenyl)acetohydrazide and to develop safer handling protocols for researchers.
Synthesemethoden
The synthesis of N'-(2-Nitrophenyl)acetohydrazide can be achieved through the reaction between 2-nitrobenzaldehyde and hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of N'-(2-Nitrophenyl)acetohydrazide, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N'-(2-Nitrophenyl)acetohydrazide has been widely used in scientific research due to its ability to react with various compounds and its unique properties. It has been used as a reagent in the synthesis of other compounds, such as hydrazones and Schiff bases. N'-(2-Nitrophenyl)acetohydrazide has also been studied for its potential use in the detection of metal ions and as a fluorescent probe.
Eigenschaften
CAS-Nummer |
14674-17-0 |
|---|---|
Produktname |
N'-(2-Nitrophenyl)acetohydrazide |
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
N'-(2-nitrophenyl)acetohydrazide |
InChI |
InChI=1S/C8H9N3O3/c1-6(12)9-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,1H3,(H,9,12) |
InChI-Schlüssel |
YEMZEMNLHVJVJK-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NNC1=CC=CC=C1[N+](=O)[O-] |
Andere CAS-Nummern |
14674-17-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)

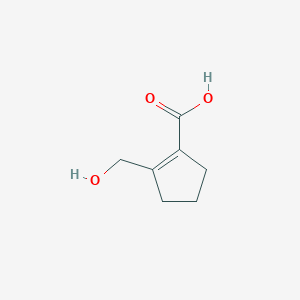


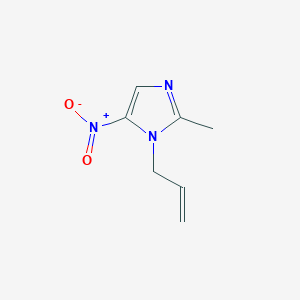


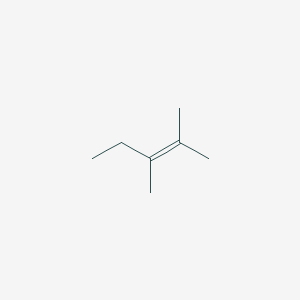
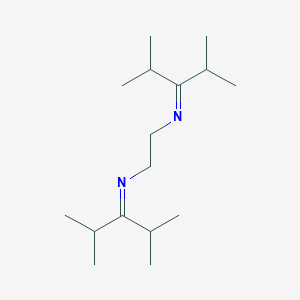

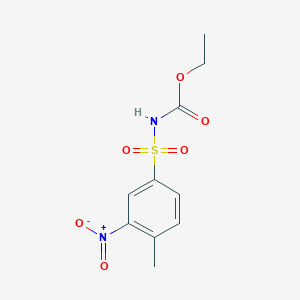
![Bicyclo[2.2.1]hepta-2,5-diene;rhodium(2+);dichloride](/img/structure/B84801.png)
